molecular formula C5H12S2Sn B14573792 1,3,2-Dithiastannolane, 2,2,4-trimethyl- CAS No. 61235-66-3

1,3,2-Dithiastannolane, 2,2,4-trimethyl-

Cat. No.: B14573792
CAS No.: 61235-66-3
M. Wt: 255.0 g/mol
InChI Key: XZZQZTKWWGCKQH-UHFFFAOYSA-L
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Description

1,3,2-Dithiastannolane, 2,2,4-trimethyl- is an organotin compound with the molecular formula C5H12S2Sn and a molecular weight of 254.989 g/mol . This compound is characterized by the presence of a tin atom bonded to sulfur atoms, forming a five-membered ring structure. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dithiastannolane, 2,2,4-trimethyl- typically involves the reaction of tin(IV) chloride with a suitable dithiol compound under controlled conditions. One common method is the reaction of tin(IV) chloride with 2,2,4-trimethyl-1,3-dithiolane in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of 1,3,2-Dithiastannolane, 2,2,4-trimethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dithiastannolane, 2,2,4-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or disulfide derivatives.

    Substitution: The tin-sulfur bonds can be substituted with other nucleophiles, leading to the formation of new organotin compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

    Substitution: New organotin compounds with different functional groups.

Scientific Research Applications

1,3,2-Dithiastannolane, 2,2,4-trimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and as

Properties

CAS No.

61235-66-3

Molecular Formula

C5H12S2Sn

Molecular Weight

255.0 g/mol

IUPAC Name

2,2,4-trimethyl-1,3,2-dithiastannolane

InChI

InChI=1S/C3H8S2.2CH3.Sn/c1-3(5)2-4;;;/h3-5H,2H2,1H3;2*1H3;/q;;;+2/p-2

InChI Key

XZZQZTKWWGCKQH-UHFFFAOYSA-L

Canonical SMILES

CC1CS[Sn](S1)(C)C

Origin of Product

United States

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